Product packaging for Chloral hydrate(Cat. No.:CAS No. 302-17-0)

Chloral hydrate

Cat. No.: B1668633
CAS No.: 302-17-0
M. Wt: 165.40 g/mol
InChI Key: RNFNDJAIBTYOQL-UHFFFAOYSA-N

Description

Chloral hydrate (CAS 302-17-0), with the molecular formula C2H3Cl3O2 and a molar mass of 165.39 g/mol, is a colorless to white crystalline solid . This compound is highly soluble in water and also soluble in alcohols, ether, and chloroform . Its primary research applications are in two key areas: organic synthesis and microscopy. In the lab, it serves as a versatile reagent and precursor, notably used in the synthesis of isatin and for the deprotection of acetals and dithioacetals . In botany and mycology, it is a critical component of Hoyer's mounting medium and Melzer's reagent, used for clearing and observing plant specimens and for identifying certain fungi species . Pharmacologically, this compound is a historic sedative-hypnotic. It is metabolized in the body to trichloroethanol, which is the active compound that enhances the GABAA receptor complex, producing central nervous system depression . This product is strictly for research purposes. It is classified as toxic if swallowed (H301) and causes skin and serious eye irritation (H315, H319) . Appropriate personal protective equipment should be worn when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl3O2<br>C2H3Cl3O2<br>Cl3CCH(OH)2 B1668633 Chloral hydrate CAS No. 302-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloroethane-1,1-diol
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InChI

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H
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InChI Key

RNFNDJAIBTYOQL-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)(O)O
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Molecular Formula

C2H3Cl3O2, Array
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DSSTOX Substance ID

DTXSID7020261
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Molecular Weight

165.40 g/mol
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Physical Description

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes)
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Solubility

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good
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Density

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³
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Vapor Density

5.1 (Air= 1)
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Vapor Pressure

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C
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Color/Form

COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates

CAS No.

302-17-0
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Melting Point

135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C
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Pharmacological Mechanisms and Neurobiological Effects of Chloral Hydrate

Elucidation of Chloral (B1216628) Hydrate’s Mechanism of Action

Role of Trichloroethanol as the Active Metabolite

Historically, the lipophilic nature of general anesthetics was thought to be the sole determinant of their potency. Chloral hydrate (B1144303), being polar, was a notable exception to this rule until the discovery of its metabolic conversion to the more lipophilic molecule, 2,2,2-trichloroethanol (B127377) (TCE), in 1948. This discovery was pivotal in understanding that the pharmacological activity of chloral hydrate is primarily mediated by TCE. nih.gov This active metabolite is largely responsible for the sedative and hypnotic effects observed after this compound administration. patsnap.comnih.govnih.gov

The biotransformation of this compound to its active form, trichloroethanol, is a rapid process that occurs in various tissues, including the liver and erythrocytes. frontiersin.org The principal enzyme responsible for this reduction reaction is alcohol dehydrogenase. patsnap.comnih.govfrontiersin.org This metabolic process is a critical step in the activation of the drug within the body. In addition to alcohol dehydrogenase, other enzymes may also play a role in the metabolism of this compound. frontiersin.org A portion of this compound and trichloroethanol can also be oxidized to trichloroacetic acid, another metabolite, in the liver and kidneys. frontiersin.org

Following oral administration, this compound is rapidly absorbed and metabolized, leading to the appearance of trichloroethanol in the plasma. This compound itself has an extremely short terminal half-life and is often undetectable shortly after administration. patsnap.com Consequently, the pharmacokinetic properties of trichloroethanol are considered the most relevant parameters for assessing the bioavailability and duration of action of this compound. patsnap.com

The pharmacokinetic profile of TCE can vary depending on the formulation of this compound administered and the age of the individual. For instance, enteric-coated modified-release capsules lead to a delayed time to reach maximum plasma concentration (Tmax) compared to immediate-release capsules or a solution. patsnap.com Studies in human volunteers have provided key data on the pharmacokinetic parameters of TCE.

Interactive Table: Pharmacokinetic Parameters of Trichloroethanol (TCE) in Healthy Adults

ParameterValueStudy (Year)
Terminal Half-Life (t½) 9.3 - 10.2 hoursZimmermann et al. (1998) plos.org
8 hours (range 7-9.5)Breimer (1977) plos.org
8 - 13 hoursBreimer (1977), Zimmermann et al. (1998), Merdink et al. (2008) nih.gov
Maximum Plasma Concentration (Cmax) 6131 ng/mL (500 mg solution)Zimmermann et al. (1998) patsnap.com
5176 ng/mL (500 mg immediate-release capsule)Zimmermann et al. (1998) patsnap.com
2993 ng/mL (250 mg solution)Zimmermann et al. (1998) patsnap.com
3241 ng/mL (250 mg immediate-release capsule)Zimmermann et al. (1998) patsnap.com
3279 ng/mL (250 mg enteric-coated capsule)Zimmermann et al. (1998) patsnap.com
~5 mg/L (5000 ng/mL)Breimer (1977) plos.org
Time to Maximum Plasma Concentration (Tmax) 0.67 hours (solution)Zimmermann et al. (1998) patsnap.complos.org
0.98 hours (immediate-release capsule)Zimmermann et al. (1998) patsnap.com
2.38 hours (enteric-coated capsule)Zimmermann et al. (1998) patsnap.com
20 - 60 minutesBreimer (1977) plos.org

Interaction with Neurotransmitter Systems

The primary neurobiological effect of trichloroethanol is its interaction with inhibitory neurotransmitter systems in the central nervous system. This modulation is the cornerstone of this compound's sedative and hypnotic actions.

The main mechanism of action of trichloroethanol is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor complex. nih.govnih.gov GABA is the primary inhibitory neurotransmitter in the brain, and its binding to GABA-A receptors opens chloride channels, leading to hyperpolarization of the neuron and a decrease in its excitability. nih.gov Trichloroethanol enhances the effect of GABA by binding to the GABA-A receptor, which increases the influx of chloride ions. nih.govacs.org This potentiation of GABA-activated chloride currents results in increased inhibitory signaling, manifesting as sedation and hypnosis. nih.govnih.gov This mechanism of action is similar to that of other sedative-hypnotics like benzodiazepines and barbiturates. nih.gov Studies in mouse hippocampal neurons have demonstrated that trichloroethanol potentiates GABA-activated currents in a concentration-dependent manner. nih.gov

Antagonism of Ion Channels and Calcium Flow

A key finding is the effect of trichloroethanol on tetrodotoxin-resistant (TTX-R) sodium channels (INa) in nociceptive sensory neurons. Studies have demonstrated that trichloroethanol decreases the peak amplitude of the transient TTX-R INa in a concentration-dependent manner. This inhibition of sodium channels contributes to a decrease in the excitability of these pain-sensing neurons.

Furthermore, extracellular application of this compound has been shown to cause an abrupt increase in cytosolic free Ca2+. nih.gov This elevation in intracellular calcium is implicated in the disruption of mitotic spindle function and structure, indicating that this compound's effects on calcium flow can have significant cellular consequences. nih.gov The compound's interaction with various excitatory and inhibitory amino acid neurotransmitter-operated ion channels is a crucial aspect of its mechanism. nih.gov

Ion Channel / FlowEffect of this compound / TrichloroethanolResulting Neuronal Impact
AMPA Receptor-Activated Ion CurrentsInhibition of AMPA-induced calcium influxReduced excitatory neurotransmission
Tetrodotoxin-Resistant (TTX-R) Na+ ChannelsInhibitionDecreased excitability of nociceptive neurons
Intracellular Free Calcium (Ca2+)Increased cytosolic concentrationDisruption of mitotic processes

Central Nervous System Depression Induced by this compound

The primary mechanism for the central nervous system (CNS) depression induced by this compound is through the action of its active metabolite, trichloroethanol. patsnap.comencyclopedia.compharmacompass.com This metabolite significantly enhances the function of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. patsnap.commdpi.com

While the GABAergic system is the principal target, other neurotransmitter systems may also be involved to a lesser extent. patsnap.com For instance, some evidence suggests that trichloroethanol interacts with adenosine (B11128) receptors, which play a role in promoting sleep and relaxation. patsnap.com The combination of these actions results in a generalized depression of the central nervous system. drugbank.comdrugs.comnih.gov

Neurobiological Studies of this compound

Neurobiological investigations into this compound have sought to elucidate the specific changes it imparts on neuronal function and brain-wide activity. These studies, often employing its active metabolite trichloroethanol, have provided insights into its effects on neuronal firing, neural network dynamics, and its potential for therapeutic applications beyond sedation, such as in epilepsy. nih.gov Research has utilized techniques ranging from electrophysiological recordings in animal models to brain imaging. nih.govnih.gov

Effects on Neuronal Excitability

The active metabolite of this compound, trichloroethanol, directly reduces the excitability of nociceptive neurons. This effect is achieved through multiple modulations of tetrodotoxin-resistant (TTX-R) Na+ channels.

Key research findings demonstrate that trichloroethanol:

Increases the threshold required to generate an action potential.

Decreases the total number of action potentials fired in response to depolarizing stimuli.

Induces a hyperpolarizing shift in the steady-state fast inactivation of TTX-R Na+ channels.

Accelerates the onset of channel inactivation and slows the recovery from inactivation.

Collectively, these actions inhibit the sodium current (INa) and stabilize the neuron in a less excitable state, providing a clear mechanism for its effects on neuronal firing.

Studies on Brain Activation and Neural Network Activity

Studies using c-fos immunostaining, a method to map neural activity, have revealed that this compound can significantly remodel neural network activity. nih.govnih.gov In animal models of methamphetamine relapse, this compound administration altered brain activation in specific regions. nih.govnih.govresearchgate.net

Notably, treatment suppressed neuronal activity in several key areas while enhancing it in another. nih.gov These findings suggest that this compound does not cause a uniform depression of brain activity but rather a complex remodeling of specific neural circuits. nih.govnih.gov This ability to alter brain activation patterns highlights its potential to influence complex behaviors by modulating distinct neural networks. nih.govnih.gov

Brain RegionEffect of this compound Treatment on Neuronal Activity
Rhomboid Thalamic Nucleus (Rh)Suppressed
Dorsal Endopiriform Nucleus (dEn)Suppressed
Claustrum (Cl)Suppressed
Zona Incerta (ZI)Enhanced

Investigation of Anticonvulsant Activity

This compound is recognized for possessing anticonvulsant properties. nih.gov This activity is linked to the broader mechanism of CNS depression, primarily through its active metabolite, trichloroethanol. The anticonvulsant effect stems from its interaction with various neurotransmitter-operated ion channels. nih.gov

The primary mechanism is the enhancement of GABA-A receptor-mediated inhibition, which raises the seizure threshold by hyperpolarizing neurons. wikipedia.org Additionally, its inhibitory effects on excitatory amino acid receptors may contribute to its ability to quell excessive neuronal firing characteristic of seizures. Studies have demonstrated that this compound can be effective in controlling myoclonic exacerbations in patients with progressive myoclonus epilepsy, providing clinical evidence for its anticonvulsant potential. nih.gov

Analgesic Properties and Delirium Induction

The analgesic properties of this compound are a subject of some debate, though recent evidence suggests it does have a mechanistic basis for pain relief. The analgesic action is not a primary feature but is thought to arise from the effects of its metabolite, trichloroethanol, on nociceptive pathways. Specifically, the inhibition of tetrodotoxin-resistant (TTX-R) Na+ channels in nociceptive sensory neurons reduces their excitability, which can diminish the transmission of pain signals. While some sources describe it as an analgesic found in topical preparations, others state it has no analgesic properties. nih.govnih.gov

Conversely, this compound has been associated with the induction of delirium. researchgate.netjournalagent.com Delirium, characterized by a disturbance in attention, awareness, and cognition, has been reported as a neuropsychiatric side effect. nih.govdrugs.com However, research on this effect is not entirely consistent; one study in a pediatric surgical context found that this compound had little impact on the incidence of emergence delirium. nih.gov The occurrence of delirium may be linked to the compound's complex effects on various neurotransmitter systems beyond GABA, potentially leading to a disoriented state in susceptible individuals. drugs.comresearchgate.net

Metabolism and Toxicokinetics of Chloral Hydrate

Absorption and Distribution Studies

The initial phases of chloral (B1216628) hydrate's interaction with a biological system involve its absorption into the body and subsequent distribution to various tissues.

Following oral administration, chloral hydrate (B1144303) is absorbed rapidly and completely from the gastrointestinal tract. inchem.orgpatsnap.comdrugbank.com Studies in human subjects have demonstrated that peak concentrations of the compound in the blood are typically observed within one hour of ingestion. nih.govchemicalbook.com In animal models, such as rats and mice, this absorption is even more rapid, with peak concentrations reported as early as 15 minutes post-administration. nih.gov

While the precise extent of oral absorption has not been definitively measured in humans, the swiftness of its appearance in the bloodstream suggests it is high. nih.gov An indirect measure of absorption can be inferred from the urinary recovery of its metabolites. Studies tracking metabolite excretion for a week after a single oral dose reported that between 47% and 60% of the dose was recovered in the urine, providing a minimum estimate for its absorption. nih.gov

Once absorbed, chloral hydrate that enters the portal circulation is subjected to significant first-pass metabolism in the liver. nih.govchemicalbook.com This extensive initial breakdown means that only a limited quantity of the parent this compound compound reaches the systemic circulation. nih.govchemicalbook.com

This compound is quickly eliminated from the blood, primarily through metabolism. nih.gov Its half-life in the systemic circulation is very short, with some reports indicating it is less than one hour. nih.govchemicalbook.com In some instances, the compound was only detectable in plasma for 8 to 60 minutes after administration. epa.gov

Data on the specific distribution of this compound to human tissues are limited. However, due to the pronounced first-pass effect, it is anticipated that concentrations in extrahepatic tissues (tissues outside the liver) are considerably lower than those within the liver. nih.gov In animal studies involving intravenous administration in mice and rats, concentrations of this compound in the liver were found to be approximately 25% to 50% of the concentrations measured in the blood. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of this compound and Metabolites

Parameter Species Value Reference
Time to Peak Blood Concentration (Oral) Human < 1 hour nih.gov, chemicalbook.com
Time to Peak Blood Concentration (Oral) Rodent 15 minutes nih.gov
Plasma Half-Life (this compound) Human < 1 hour nih.gov, chemicalbook.com
Plasma Half-Life (this compound) Mouse 5 - 24 minutes who.int, nih.gov
Plasma Half-Life (Trichloroethanol) Human ~8 - 13 hours nih.gov, chemicalbook.com
Plasma Half-Life (Trichloroacetic Acid) Human ~4 - 5 days nih.gov, chemicalbook.com

Metabolic Pathways and Metabolite Formation

The biotransformation of this compound is a critical aspect of its toxicokinetics, leading to the formation of several active and inactive metabolites. This process occurs in both liver and other tissues, such as erythrocytes. inchem.orgdrugbank.com

The primary metabolic pathway for this compound involves its rapid conversion into two major metabolites: trichloroethanol (TCE) and trichloroacetic acid (TCA). nih.govnih.gov The reduction of this compound to TCE is catalyzed predominantly by alcohol dehydrogenase enzymes found in the liver and red blood cells. inchem.orgpatsnap.com TCE is the principal active metabolite. patsnap.com

Simultaneously, this compound can be oxidized to form TCA. drugbank.comwho.int The balance between these two pathways can differ between species. In humans, the conversion to TCE is generally favored, with estimates suggesting that about 92% of a this compound dose is converted to TCE, while 8% is directly converted to TCA. inchem.orgepa.gov In contrast, studies with lysed blood showed that more TCE was formed in rodent blood than in human blood, while the formation of TCA was greater in humans and mice than in rats. nih.gov The metabolic route can also be influenced by the dose, with metabolism to TCE predominating at higher doses. nih.gov

A significant portion of the trichloroethanol formed from this compound undergoes a phase II conjugation reaction. inchem.org In this process, TCE is conjugated with glucuronic acid to form trichloroethanol-glucuronide (TCOG), which is also known as urochloralic acid. inchem.orgdrugbank.comwho.int This reaction renders the metabolite inactive and more water-soluble, facilitating its elimination from the body. drugbank.comwho.int

The primary route for the excretion of this compound metabolites is through the urine, with TCOG being a major component. nih.govchemicalbook.com Additionally, TCOG is secreted into the bile and enters the intestine. inchem.orgchemicalbook.com In the gut, it can be hydrolyzed back to TCE, which is then reabsorbed into the circulation, a process known as enterohepatic circulation. inchem.orgchemicalbook.com This recirculation can contribute to the formation of additional TCA. inchem.orgepa.gov

The formation of dichloroacetic acid (DCA) as a metabolite of this compound has also been reported. inchem.orgnih.gov Studies have detected DCA in the blood and liver following this compound administration, though it was not always found in the urine. nih.gov The precise pathway for DCA formation has been a subject of investigation. nih.gov Some research suggests that DCA may be formed from the metabolism of TCA. who.intnih.gov In studies with B6C3F1 mice, the concentration-time profile of DCA appeared to be driven by the blood concentration of TCA, supporting the possibility of DCA formation from TCA. nih.gov The area under the blood concentration-time curve for DCA was found to be 10-20% of that for TCA in these mice. nih.gov

Enterohepatic Circulation of Metabolites

Enterohepatic circulation is a process involving the excretion of a substance from the liver into the bile, followed by its passage into the small intestine, reabsorption, and subsequent return to the liver via the portal circulation. researchgate.netwikipedia.org This recycling mechanism can significantly prolong the presence and activity of a substance and its metabolites in the body. youtube.com

In the case of this compound, this process primarily involves its metabolite, trichloroethanol (TCE). After formation in the liver, a portion of TCE is conjugated with glucuronic acid to form trichloroethanol-glucuronide (TCE-G). epa.gov This water-soluble conjugate is then secreted into the bile and enters the intestinal tract. youtube.comepa.gov Within the intestine, gut bacteria can hydrolyze TCE-G, cleaving the glucuronic acid group and regenerating the free TCE, which can then be reabsorbed into the bloodstream. youtube.com

This recirculation is a significant kinetic pathway. Studies in F344 rats have shown that the enterohepatic circulation of TCE maintains a crucial reservoir for the eventual formation of another major metabolite, trichloroacetic acid (TCA). nih.gov In these animal models, the kinetic impact of this recycling was most pronounced at higher doses of this compound. nih.govnih.gov Research in human volunteers has further quantified the importance of this pathway, demonstrating that approximately 59% of the total plasma exposure to TCA is a direct result of the enterohepatic circulation of TCE-G. nih.gov This complex elimination profile for TCA, characterized by a very long residence time, is largely attributable to this recycling mechanism. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Metabolism

The primary metabolic pathway for this compound is its rapid reduction to the active metabolite, trichloroethanol (TCE), a reaction primarily catalyzed by alcohol dehydrogenase (ADH) in the liver and even in red blood cells. nih.govwikipedia.orgstarship.org.nz A smaller portion of this compound is oxidized to trichloroacetic acid (TCA). nih.gov

The direct role of the cytochrome P450 (CYP) enzyme system in the metabolism of this compound itself appears to be minimal. However, CYP enzymes, particularly CYP2E1, are involved in the metabolism of related compounds. For instance, CYP2E1 is known to metabolize trichloroethylene (B50587) to produce this compound as an intermediate. nih.govresearchgate.net Studies with recombinant enzymes have shown that while several P450s can generate this compound from trichloroethylene, rat CYP2E1 does so with the greatest affinity. nih.govresearchgate.net

While CYP2E1 is induced by substances like ethanol (B145695) and is responsible for metabolizing many xenobiotics, its function is more related to the formation of this compound from precursors rather than its breakdown. wikipedia.orgyoutube.com The major enzymes responsible for the direct metabolism of this compound are well-established as alcohol dehydrogenase and aldehyde dehydrogenase. nih.govsci-hub.se

Elimination and Excretion Profiles

The elimination of this compound from the body occurs almost entirely through the excretion of its metabolites, as the parent compound is metabolized too rapidly to be excreted unchanged. nih.gov The primary route of excretion is via the kidneys, with metabolites eliminated in the urine. nih.govnih.gov The main metabolites found in urine are trichloroethanol-glucuronide (TCE-G) and trichloroacetic acid (TCA). nih.govwikipedia.org A very small amount of free trichloroethanol may also be present. wikipedia.org

In addition to renal excretion, a smaller fraction of metabolites may be excreted into the bile, contributing to the enterohepatic circulation discussed previously, and ultimately eliminated in the feces. drugbank.com Studies have noted significant inter-individual variability in the quantities of metabolites excreted, with the percentage of the dose recovered in urine varying widely from person to person and even in the same individual on different days. nih.gov

Renal Clearance of Metabolites

Renal clearance describes the rate at which a substance is cleared from the blood by the kidneys. unil.ch For this compound's metabolites, renal clearance is a key determinant of their elimination. In rat models, the renal clearance of this compound itself is very low, as is that of free trichloroethanol (f-TCE), with values of 2 mL/h/kg and 2.7 mL/h/kg, respectively. nih.gov The renal clearance of trichloroacetic acid (TCA) is higher at 38 mL/h/kg. nih.gov These findings in rats suggest that an efficient reabsorption mechanism exists for these small chlorinated compounds from the renal tubules back into the blood. nih.gov This is supported by findings that less than 1% of the total body clearance of this compound is attributable to direct renal or biliary clearance, with the vast majority resulting from its metabolism.

In humans, TCA is cleared by the kidneys at a rate slower than would be expected from the glomerular filtration rate alone, which also strongly suggests efficient reabsorption of the filtered TCA. wikipedia.org

Half-Lives of this compound and its Metabolites

The half-life of a compound is the time it takes for its concentration in the plasma to reduce by half. This compound and its metabolites exhibit vastly different half-lives, which is critical to understanding their toxicokinetics.

This compound (CH): The parent compound has a very short half-life, disappearing from the blood rapidly. In humans, its half-life is often cited as being only a few minutes, and it can become undetectable in plasma within an hour of administration. nih.govnih.gov In mice and rats, the half-life is similarly brief, ranging from 5 to 24 minutes. nih.govnih.gov

Trichloroethanol (TCE): This active metabolite has an intermediate half-life. In adult humans, the half-life of TCE is consistently reported to be in the range of 8 to 12 hours. epa.govnih.govwho.int

Trichloroethanol-glucuronide (TCE-G): The conjugated form of TCE has a half-life similar to its parent metabolite, reported in humans to be approximately 6.7 hours. epa.gov

Trichloroacetic Acid (TCA): This metabolite is characterized by a remarkably long half-life due to its slow elimination and efficient renal reabsorption. In adult humans, the half-life of TCA is approximately 4 to 5 days (96 to 120 hours). epa.govnih.govnih.gov In contrast, its half-life is much shorter in rodents, around 8 to 11 hours in mice. epa.gov

Table 1: Comparative Half-Lives of this compound and Its Metabolites

Compound Species Half-Life Citations
This compound Human < 1 hour nih.gov, nih.gov
Mouse/Rat 5-24 minutes nih.gov, nih.gov
Trichloroethanol (TCE) Human (adult) 8-12 hours epa.gov, nih.gov, who.int
Mouse ~5 minutes epa.gov
Trichloroethanol-glucuronide (TCE-G) Human (adult) ~6.7 hours epa.gov
Mouse ~7 minutes epa.gov
Trichloroacetic Acid (TCA) Human (adult) 4-5 days nih.gov, epa.gov, nih.gov
Mouse 8-11 hours epa.gov

Age-Dependent Differences in this compound Metabolism

The metabolism and disposition of this compound are significantly influenced by age, with profound differences observed between neonates, infants, and adults. sci-hub.sekarger.com These variations are primarily due to the immaturity of metabolic pathways and renal function in younger populations. epa.gov Specifically, the glucuronidation pathway in the liver, which conjugates TCE to TCE-G for excretion, is not fully developed in neonates, and their glomerular filtration rate in the kidneys is decreased. epa.gov

This immaturity leads to a dramatically prolonged half-life of the active metabolite, trichloroethanol (TCE). While the TCE half-life in toddlers and older children (9.7 hours) approaches that of adults, it is substantially longer in infants. epa.govsci-hub.sekarger.com Studies have reported the half-life of TCE to be approximately 27.8 hours in full-term infants and as long as 39.8 hours in preterm infants. epa.govsci-hub.sekarger.com

Furthermore, unlike in adults where the parent compound is cleared almost immediately, this compound itself is detectable in the plasma of neonates and infants for several hours after administration. sci-hub.sekarger.com The half-life of trichloroacetic acid (TCA) is also remarkably long in this population, with its concentration failing to decline even six days after a single dose. sci-hub.sekarger.com

Table 2: Age-Dependent Half-Life of Trichloroethanol (TCE)

Age Group TCE Half-Life (hours) Citations
Preterm Infants (31-37 weeks) 39.8 epa.gov, sci-hub.se, karger.com
Full-term Infants (38-42 weeks) 27.8 epa.gov, sci-hub.se, karger.com
Toddlers/Children (57-708 weeks) 9.7 epa.gov, sci-hub.se, karger.com
Adults 8-12 epa.gov, nih.gov, who.int

Genotoxicity and Carcinogenicity Research on Chloral Hydrate

Genotoxicity Studies

The genotoxic profile of chloral (B1216628) hydrate (B1144303) is characterized by its ability to induce chromosomal abnormalities. researchgate.net While some studies report no statistically significant genotoxic effects in certain assays like the Ames test and the alkaline comet assay, others highlight its role as an agent that induces aneuploidy and micronuclei. researchgate.net

Chloral hydrate is recognized as an agent that causes aneuploidy, which is an abnormal number of chromosomes in a cell. This effect has been observed in a variety of test systems, including eukaryotic microorganisms, as well as mammalian cells both in culture and in vivo. researchgate.netnih.gov For instance, studies have shown that this compound can induce a dose-dependent increase in the number of hyperdiploid nuclei in cultured human lymphocytes. nih.gov Similarly, it has been found to increase the frequency of aneuploid cells in cultured Chinese hamster embryonic cells. nih.govnih.gov

The primary mechanism by which this compound induces aneuploidy is through interference with the mitotic spindle, a critical structure for chromosome segregation during cell division. Research indicates that this compound disrupts mitosis by causing a rapid increase in the concentration of intracellular free calcium (Ca2+). nih.gov This elevation in cytosolic free Ca2+ leads to the shortening of metaphase spindles and inhibits their elongation during anaphase. nih.gov The increased calcium levels make mitotic microtubules more labile, leading to their breakdown and, consequently, to errors in chromosome segregation. nih.gov Its active metabolite, trichloroethanol, enhances the effects of the inhibitory neurotransmitter GABA by binding to GABA-A receptors, a mechanism shared with sedatives like benzodiazepines. patsnap.com

The aneuploidy-inducing effects of this compound have been specifically investigated in mammalian germ cells. Studies in male mice have demonstrated that this compound can induce micronuclei in early spermatids, particularly when the treatment targets spermatogonial stem cells or preleptotene spermatocytes. nih.govnih.gov These findings suggest that this compound can cause chromosomal malsegregation or loss in germ cells, effects that can be observed long after the initial exposure to the stem cells. nih.gov One study found that the resulting micronuclei were invariably of the kinetochore-negative type, indicating they originated from chromosome fragments. nih.gov

This compound has been shown to cause the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.govnih.gov This indicates clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) events.

In vivo exposure of amphibian (Pleurodeles waltl) newt larvae to this compound resulted in a significant increase in the frequency of micronucleated erythrocytes. nih.gov

Studies in mice demonstrated that this compound induces micronuclei in round spermatids following treatment of spermatogonial stem cells. nih.govnih.gov

Analyses using anti-kinetochore antibodies revealed that the micronuclei induced in mouse spermatids were predominantly kinetochore-negative, suggesting they arise from acentric chromosomal fragments. nih.gov

In cultured Chinese hamster cells, this compound was found to increase the frequency of kinetochore-positive micronuclei, indicating its potential to cause whole chromosome loss. nih.gov

Table 1: Summary of Micronucleus Formation Studies on this compound

Test SystemCell TypeKey FindingReference
Amphibian Larvae (in vivo)ErythrocytesSignificant increase in micronucleated cells. nih.gov
Mice (in vivo)SpermatidsPositive for micronucleus induction, especially after treatment of spermatogonial stem cells. nih.govnih.gov
Chinese Hamster Cells (in vitro)Cl-1 Hamster CellsIncreased frequencies of kinetochore-positive micronuclei. nih.gov

The evidence regarding this compound's ability to induce gene mutations is mixed. Some studies have reported positive mutagenic activity, while others have found no such effect.

Salmonella Point Mutation Assay (Ames Test): this compound has tested positive for inducing mutations in Salmonella typhimurium strain TA100, both with and without metabolic activation (S9). nih.govnih.gov However, other studies using different strains (TA97a, TA98, TA102, TA1535, TA1537) did not detect mutagenic activity. researchgate.netnih.govnih.gov One study noted that chloropicrine was significantly more potent in inducing mutations in strain TA100 than this compound. nih.gov

hprt and tk Loci: Research investigating mutational effects at specific gene loci, such as the hypoxanthine (B114508) phosphoribosyl transferase (hprt) and thymidine (B127349) kinase (tk) loci, has generally not supported a strong mutagenic effect for this compound itself, though chemotherapies including agents like cyclophosphamide (B585) have shown mutagenic potential at these loci in patients. nih.gov Studies specifically evaluating this compound have reported a lack of mutagenic potential in some in vivo test systems. nih.govsemanticscholar.org

Other Systems: In Drosophila melanogaster, this compound induced a small increase in sex-linked recessive lethal mutations when administered through feeding, but not via injection. nih.gov

Table 2: Mutagenicity Assay Results for this compound

AssayTest SystemMetabolic Activation (S9)ResultReference
Salmonella Reverse MutationS. typhimurium TA100With and WithoutPositive nih.govnih.gov
Salmonella Reverse MutationS. typhimurium TA97a, TA98, TA102With and WithoutNegative researchgate.net
Salmonella Reverse MutationS. typhimurium TA98, TA1535, TA1537With and WithoutNegative nih.gov
Sex-Linked Recessive LethalDrosophila melanogasterN/A (in vivo)Positive (feeding) / Negative (injection) nih.gov
SOS ChromotestE. coli PQ37Not specifiedNegative nih.gov
In vivo MutagenicityVariousN/A (in vivo)Negative nih.govsemanticscholar.org

Current research has not demonstrated that this compound directly induces DNA single-strand breaks. Studies conducted on rat and mouse hepatocytes, as well as on human CCRF-CEM cells in culture, did not observe the induction of DNA single-strand breaks following exposure to this compound. nih.gov This suggests that the genotoxicity of this compound is primarily driven by its effects on chromosome number and structure rather than by direct damage to the DNA strands.

Induction of Aneuploidy

Carcinogenicity Research

Research into the carcinogenic potential of this compound has primarily involved studies on experimental animals, with a notable absence of conclusive human data. who.intca.gov The findings from animal models, particularly in mice, have raised concerns regarding its ability to induce tumors, especially in the liver. ca.govinchem.org

The evidence for this compound's carcinogenicity is derived mainly from studies in rodents. ca.gov While multiple studies have demonstrated its ability to induce liver tumors in male mice, similar effects have not been observed in rats or female mice. ca.govca.govinchem.org In female mice, some studies noted an increased incidence of adenomas in the pituitary gland's pars distalis at high doses, but not liver cancer. ca.govinchem.orgepa.gov

Multiple long-term studies have shown that this compound can induce liver tumors, specifically hepatocellular adenomas and carcinomas, in male mice when administered through drinking water or by oral gavage. ca.govca.govinchem.org

In a two-year study where male B6C3F1 mice were given this compound in their drinking water, a significant increase in the prevalence and multiplicity of hepatocellular adenoma was observed at all tested concentrations. nih.gov The prevalence and multiplicity of hepatocellular carcinoma were significantly increased only in the high-dose group. nih.gov Another chronic bioassay where male B6C3F1 mice received this compound in drinking water for 104 weeks also reported a significant increase in the prevalence of both hepatocellular adenomas and carcinomas. nih.gov Even a single oral dose administered to young male B6C3F1 mice was shown in one limited study to increase the incidence of liver tumors. ca.govca.gov

Table 1: Hepatocellular Tumor Incidence in Male B6C3F1 Mice after 104 Weeks of this compound in Drinking Water This table integrates data from two separate studies to illustrate the consistent findings of liver tumor induction. The control groups are presented for their respective studies.

Study / FindingControl GroupLow-Dose GroupMid-Dose GroupHigh-Dose Group
George et al. (2000) nih.gov
Hepatocellular Adenoma (Prevalence)21.4%43.5%51.3%50.0%
Hepatocellular Carcinoma (Prevalence)54.8%54.3%59.0%84.4%
Daniel et al. (1992) nih.gov
Hepatocellular Adenoma (Prevalence)5%N/AN/A29%
Hepatocellular Carcinoma (Prevalence)10%N/AN/A46%
Combined Adenoma/Carcinoma15%N/AN/A71%

The carcinogenic effects of this compound in mice appear to be influenced by both the dosing regimen and dietary factors. ca.govnih.gov A key study conducted by the National Toxicology Program (NTP) investigated the effects of diet by comparing mice fed freely (ad libitum) with mice on a controlled diet designed to maintain an ideal body weight. nih.govnih.gov

In this two-year gavage study, there was some evidence of carcinogenic activity in both groups. nih.gov For the ad libitum-fed mice, a statistically significant increase in the combined incidence of hepatocellular adenoma or carcinoma was noted, but paradoxically, only at the lowest dose tested. ca.govnih.gov In contrast, the dietary-controlled mice showed a statistically significant, dose-dependent increase in the incidence of hepatocellular carcinoma, with the effect most pronounced at the highest dose. nih.govnih.gov It was also observed that dietary restriction potentiated the induction of hepatic enzymes associated with peroxisome proliferation. nih.gov

Additionally, "stop-exposure" experiments, where female mice were dosed for 3, 6, or 12 months and then observed for the remainder of a two-year period, showed no significant increases in tumor incidence, suggesting that continuous exposure may be necessary for tumorigenesis in those models. ca.gov

Table 2: Effect of Dietary Regimen on Liver Neoplasm Incidence in Male B6C3F1 Mice (2-Year Gavage Study) Data adapted from NTP Technical Report 503. nih.govnih.gov

Dietary GroupFindingVehicle ControlLow Dose (25 mg/kg)Mid Dose (50 mg/kg)High Dose (100 mg/kg)
Ad Libitum Fed Hepatocellular Adenoma or Carcinoma (Combined)33%53%49%40%
Dietary Controlled Hepatocellular Carcinoma15%17%23%40%
*Statistically significant increase compared to vehicle control.

The carcinogenic activity of this compound is believed to be linked to its metabolites. ca.govresearchgate.net In both humans and rodents, this compound is metabolized to trichloroethanol, trichloroacetic acid (TCA), and dichloroacetic acid (DCA). inchem.orgnih.govresearchgate.net Both TCA and DCA have been independently shown to cause hepatocellular tumors in rodents. ca.govresearchgate.net

Specifically, TCA is known to cause liver tumors in mice, while DCA is carcinogenic in the liver of both rats and mice. ca.gov Studies comparing the hepatocarcinogenicity of this compound and its metabolites found that DCA produced the strongest tumorigenic response in male B6C3F1 mice, followed by this compound itself. nih.gov The metabolism of this compound and its metabolites can also lead to the formation of free radical intermediates, which may contribute to cellular damage through lipid peroxidation. who.int

Despite the widespread and long-term use of this compound as a sedative medication, particularly in pediatric and dental settings, there is a significant lack of direct information on its carcinogenicity in humans. who.intca.govwho.int Multiple health organizations have noted that no formal epidemiological studies have been identified that directly assess the risk of cancer in humans from exposure to this compound. who.intca.govinchem.org

One study attempted to investigate a potential link by analyzing cancer incidence in a large cohort of outpatients, but it found no persuasive evidence to support a causal relationship between this compound exposure and the development of cancer. nih.gov While the data were suggestive of a possible trend for prostate cancer, it was not statistically significant, and the study's authors noted that the statistical power was low for detecting weak associations. nih.gov Therefore, the effects of this compound on cancer risk in humans remain uncertain. nih.gov

Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans . who.intinchem.orginchem.org

This classification reflects the discrepancy between the available data streams:

Inadequate evidence in humans for carcinogenicity. who.intinchem.orginchem.org

Limited evidence in experimental animals for carcinogenicity. who.intinchem.orginchem.org

The "limited evidence" in animals acknowledges the findings of liver tumors in male mice, while the "inadequate evidence" in humans highlights the absence of epidemiological studies to confirm or refute these findings in human populations. who.intca.gov

Drug Interactions and Pharmacodynamic Considerations

Interactions with Central Nervous System Depressants

Concurrent use of chloral (B1216628) hydrate (B1144303) with other central nervous system (CNS) depressants can lead to additive or synergistic effects, significantly increasing the risk of profound sedation, respiratory depression, coma, and potentially death. hres.camedscape.compatsnap.com Therefore, caution is advised, and dosage reduction of one or both agents is often necessary. hres.camedscape.com

The primary mechanism for this interaction is the combined depressant effect on the central nervous system. medscape.compatsnap.com Chloral hydrate's metabolite, trichloroethanol, enhances the effects of the inhibitory neurotransmitter GABA, a mechanism similar to that of barbiturates and benzodiazepines. wikipedia.org When taken with other drugs that also enhance GABAergic activity or cause CNS depression through other means, the resulting sedation and respiratory depression can be dangerously amplified. patsnap.com

Key classes of CNS depressants that interact with this compound include:

Opioids: Co-administration with opioids (e.g., codeine, hydrocodone, morphine) poses a significant risk of severe adverse events. medscape.comwebmd.com

Benzodiazepines: These drugs (e.g., alprazolam, lorazepam, diazepam) also work on GABA receptors, and their combined use with this compound can lead to excessive sedation. wikipedia.orgmedscape.com

Barbiturates: Like this compound, barbiturates are sedative-hypnotics, and their concurrent use results in additive depressant effects. patsnap.com

Other Sedatives and Hypnotics: This includes a range of medications used for sleep or anxiety. webmd.commayoclinic.org

Antihistamines: First-generation antihistamines that cause drowsiness (e.g., diphenhydramine) can increase the sedative effects of this compound. patsnap.comwebmd.com

Table 1: Interactions with Central Nervous System Depressants

Interacting Drug/Class Potential Effect Clinical Recommendation
Opioids (e.g., Morphine, Hydrocodone) Profound sedation, respiratory depression, coma, death. medscape.compatsnap.com Reserve concomitant use for patients with no alternative options; limit dosage and duration. hres.ca
Benzodiazepines (e.g., Alprazolam, Diazepam) Additive sedative and CNS depressant effects. medscape.com Monitor for excessive sedation; consider dose reduction. medscape.com
Barbiturates Additive sedative-hypnotic effects, increased risk of respiratory depression. patsnap.com Avoid concurrent use or reduce dosage of one or both agents. hres.ca
Antihistamines (sedating) Increased drowsiness and sedation. patsnap.comwebmd.com Use with caution; advise patients of potential for increased impairment. webmd.com
Muscle Relaxants Increased risk of respiratory depression, hypotension, and profound sedation. webmd.com Monitor for adverse effects; consider dose reduction. medscape.com

Effects on Anticoagulants (e.g., Warfarin)

The interaction between this compound and coumarin-derivative anticoagulants like warfarin (B611796) has been a subject of study, with some conflicting findings. One proposed mechanism is that this compound's metabolite, trichloroacetic acid (TCA), displaces warfarin from its binding sites on plasma proteins (albumin). hres.ca This displacement could transiently increase the concentration of free, active warfarin in the plasma, enhancing its anticoagulant effect and potentially increasing the risk of bleeding, especially during the initial weeks of therapy. hres.capatsnap.com

However, other clinical research suggests that for patients on long-term, stable warfarin therapy, the interaction may not be clinically significant. sci-hub.seacpjournals.org A study involving patients on long-term warfarin found no significant differences in mean prothrombin times, plasma warfarin levels, or daily warfarin requirements when this compound was co-administered compared to a placebo. acpjournals.org This research concluded that the clinical significance of the interaction is likely negligible under these conditions. sci-hub.seacpjournals.org Despite this, due to the potential for an initial enhanced hypoprothrombinemic response, caution and enhanced monitoring are still recommended when initiating or discontinuing this compound in a patient taking coumarin (B35378) anticoagulants. hres.capatsnap.com

Interactions with Other Drugs and Natural Products

This compound can interact with a variety of other medications and substances beyond CNS depressants and anticoagulants.

Furosemide (B1674285): An adverse interaction has been reported when intravenous furosemide is administered following this compound, particularly in adults and older children. epa.govnih.gov Symptoms can include diaphoresis (sweating), flushing, variable blood pressure, and tachycardia. It is recommended to avoid this combination.

Phenytoin (B1677684): this compound may displace phenytoin from its protein binding sites and potentially decrease its rate of elimination, leading to higher levels of the drug.

Enzyme Inducers/Inhibitors: Drugs that induce hepatic enzymes, such as rifampin or phenobarbital, could potentially accelerate the metabolism of this compound, thereby reducing its effectiveness. patsnap.com Conversely, drugs that inhibit these enzymes, like cimetidine (B194882) or fluoxetine, might increase this compound's plasma concentration and the risk of adverse effects. patsnap.com

Natural Products: Any herbal or natural product that causes drowsiness, such as valerian root or kava, can have additive sedative effects when taken with this compound. medscape.com

Table 2: Selected Drug-Drug Interactions with this compound

Interacting Drug Description of Interaction
Furosemide (intravenous) May cause diaphoresis, flushing, changes in blood pressure, and tachycardia. drugs.com
Phenytoin This compound may displace phenytoin from protein binding sites and reduce its elimination rate.
Amitriptyline Interaction has been noted, though details are less specified in available literature. nih.gov
Cimetidine / Fluoxetine As potential enzyme inhibitors, they may increase this compound's plasma concentration. patsnap.com
Rifampin / Phenobarbital As potential enzyme inducers, they may decrease this compound's efficacy. patsnap.com

Synergistic Effects (e.g., with Ethanol)

The combination of this compound and ethanol (B145695) produces a well-known synergistic effect, historically exploited in "knockout drops" or a "Mickey Finn". wikipedia.orghres.cabluelight.org This interaction is more than simply additive and is based on a bidirectional metabolic interference. bluelight.orgdocumentsdelivered.comdocksci.com

The mechanisms are twofold:

Ethanol enhances the conversion of this compound: Ethanol metabolism provides the necessary cofactor (NADH) for the enzyme alcohol dehydrogenase to reduce this compound to its primary active metabolite, trichloroethanol. epa.gov This leads to a more rapid onset and higher concentration of the hypnotic trichloroethanol. epa.gov

Trichloroethanol inhibits the metabolism of ethanol: The active metabolite, trichloroethanol, in turn, competitively inhibits the same alcohol dehydrogenase enzyme, slowing the breakdown and elimination of ethanol from the body. bluelight.orgdocumentsdelivered.comnih.gov

This mutual potentiation results in significantly greater CNS depression than either substance would produce alone, increasing the risk of severe intoxication, respiratory depression, and loss of consciousness. hres.cabluelight.org A disulfiram-like reaction, characterized by tachycardia and facial flushing, may also occur. hres.ca

Impact on Laboratory Tests

This compound and its metabolites can interfere with certain laboratory tests, potentially leading to inaccurate results. It is crucial for laboratory personnel and clinicians to be aware that a patient is taking this medication. webmd.com

Known interferences include:

Urine Glucose Tests: this compound can cause false-positive results in urine glucose tests that use the cupric sulfate (B86663) reduction method (e.g., Benedict's solution). hres.ca It does not, however, interfere with tests that use the glucose oxidase method. hres.ca

Urine Catecholamines: The drug may interfere with fluorometric tests for urinary catecholamines. It is often recommended to discontinue this compound for 48 hours before such a test is performed. hres.ca

Urinary 17-hydroxycorticosteroids: this compound administration can interfere with the Reddy, Jenkins, and Thorn procedure for determining urinary 17-hydroxycorticosteroid levels. hres.ca

Advanced Research Methodologies for Chloral Hydrate Studies

Analytical Methods for Chloral (B1216628) Hydrate (B1144303) and Metabolites in Biological and Environmental Samples

Accurate quantification of chloral hydrate and its primary metabolites—trichloroethanol (TCE), trichloroethanol glucuronide (TCE-Glu), and trichloroacetic acid (TCA)—is fundamental to toxicological and pharmacokinetic studies. Researchers employ several analytical techniques to achieve the necessary sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and its metabolites. nih.gov This method offers high sensitivity and specificity, allowing for the definitive identification and quantification of these compounds in complex biological matrices like plasma and urine. nih.govdntb.gov.ua

In a typical GC-MS procedure, the analytes are first extracted from the biological sample. Derivatization is often a necessary step to improve the chromatographic properties of the compounds. For instance, this compound and its metabolites can be derivatized to their methyl esters using reagents like boron trifluoride-methanol complex or diazomethane. nih.govnih.gov This process makes them more volatile and suitable for GC analysis. Following derivatization, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each molecule and allowing for precise quantification. nih.gov

GC-MS methods have been developed and validated for determining this compound and its metabolites, including newly identified ones like monochloroacetate (MCA) and dichloroacetate (B87207) (DCA), in human plasma. nih.gov The use of selected ion monitoring (SIM) mode enhances the sensitivity of the analysis, with quantitation limits reported to be in the micromolar range (0.12 to 7.83 µM). nih.gov Another approach involves headspace-GC with electron capture detection (ECD), which is based on the selective thermal conversion of this compound into chloroform (B151607). nih.govwho.int Capillary gas chromatography with ECD has also been successfully used, achieving detection limits of 0.2 µg/ml for this compound and TCE, and 0.1 µg/ml for TCA in rat and mouse plasma. nih.gov

Table 1: GC-MS Method Parameters for this compound Metabolite Analysis in Human Plasma

Parameter Details Citation
Analytes This compound (CH), Monochloroacetate (MCA), Dichloroacetate (DCA), Trichloroacetate (TCA), Trichloroethanol (TCE) nih.gov
Matrix Human Plasma nih.gov
Derivatization Methyl esters via 12% Boron Trifluoride-Methanol nih.gov
Analysis Mode Selected Ion Monitoring (SIM) nih.gov
Quantitation Limits 0.12 - 7.83 µM nih.gov

| Linear Regression (r²) | 0.9970 - 0.9996 | nih.gov |

Spectrophotometric methods provide an alternative, often simpler, means of quantifying this compound or its metabolites. These techniques are based on chemical reactions that produce a colored product, the absorbance of which can be measured with a spectrophotometer. The intensity of the color is proportional to the concentration of the analyte.

One established method involves the reaction of this compound with quinaldine (B1664567) ethyl iodide in an alkaline medium. nih.govwho.intnih.gov This reaction forms a stable blue cyanine (B1664457) dye that exhibits a maximum absorption at a wavelength of approximately 605 nm. nih.govwho.int This method has been officially recognized for the determination of this compound in drug formulations. who.int

Another spectrophotometric technique has been specifically developed for quantifying trichloroethanol, a major metabolite, in cases of this compound poisoning. oup.comnih.gov In this procedure, a blood or urine sample is extracted with ether. The ether extract is then heated with pyridine (B92270) and sodium hydroxide, which forms a colored reaction product. oup.comnih.gov The resulting product has absorption maxima at 368 and 530 nm, allowing for its quantification without interference from this compound or trichloroacetic acid. oup.comnih.gov

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique in the analysis of this compound. who.intphenomenex.com It serves to isolate the analyte of interest from the complex sample matrix (e.g., plasma, urine, water) and concentrate it into a solvent that is compatible with the subsequent analytical instrument. phenomenex.com

The principle of LLE is based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com For this compound and its metabolites, the sample is mixed with an immiscible organic solvent like diethyl ether or methyl t-butyl ether (MTBE). nih.govphoenix.govwho.int The target compounds partition between the two phases based on their relative solubility. phenomenex.com After vigorous mixing and subsequent separation of the layers, the organic phase containing the analyte is collected. phenomenex.comyoutube.com

The efficiency of the extraction can be optimized by adjusting the pH of the aqueous sample, which can change the ionization state and thus the solubility of the analytes. elementlabsolutions.com The organic solvent is then typically evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis by methods like GC-MS. phenomenex.comphoenix.gov LLE is a crucial step in many analytical protocols, including those specified by the US Environmental Protection Agency for determining disinfection by-products like this compound in drinking water. who.intwho.int

In Vitro and In Vivo Models for Toxicological Assessment

To understand the potential toxicity and carcinogenic effects of this compound, researchers utilize a variety of in vitro (in a test tube or culture dish) and in vivo (in a living organism) models. These models help to elucidate the mechanisms of toxicity and to assess risks to human health.

In vitro cell culture assays are essential tools for investigating the genotoxicity of this compound at the cellular level. These assays use established cell lines, including those of human origin, to test for genetic damage.

Human lymphoblastoid cells have been used in toxicological studies of this compound. nih.gov For example, transgenic human lymphoblastoid cells that express the enzyme cytochrome P450 2E1 were shown to metabolize this compound into compounds that induce mutations. nih.gov This indicates that metabolic activation plays a role in the genotoxicity of this compound. Other studies have used cultured Chinese hamster ovary (CHO) cells, where this compound was found to induce both sister chromatid exchanges and chromosomal aberrations. nih.govnih.gov

The hepatoma cell line HepG2 is another relevant model, particularly for studying liver-related toxicity, as the liver is a primary site of this compound metabolism. Research has also been conducted using human diploid fibroblasts to assess cellular responses to this compound exposure. These various cell-based models allow for controlled experiments to screen for potential toxicity and to study the underlying molecular events, such as the formation of DNA adducts. nih.gov

In vivo studies using animal models are critical for assessing the systemic effects, metabolism, and carcinogenicity of this compound in a whole organism. A range of species has been used in this research.

Mice: Mice, particularly the B6C3F1 strain, are frequently used in this compound research. nih.govepa.govnih.gov Long-term studies where mice were administered this compound in their drinking water have been conducted to evaluate its carcinogenic potential. who.intnih.govnih.gov These studies have provided evidence of hepatocarcinogenicity (liver cancer) in male mice. nih.gov Mice have also been used to study the pharmacokinetics of this compound, revealing that the compound is rapidly metabolized, with trichloroacetic acid being the major metabolite detected in plasma. nih.gov The half-life of this compound in mouse plasma is very short, approximately 3 to 5 minutes. epa.govepa.gov

Rats: Rats, commonly Sprague-Dawley and F344/N strains, are another key model in this compound toxicology. nih.govepa.govgv-solas.de They have been used in short-term and long-term toxicity studies, as well as in developmental toxicity assessments. nih.govepa.gov For instance, studies have examined the effects of this compound on liver weight and other organ parameters following administration in drinking water. epa.gov Carcinogenicity bioassays in F344 rats have also been performed. epa.gov Like mice, rats rapidly metabolize this compound, with peak plasma concentrations of the parent compound occurring within 15 minutes of administration. nih.gov

Dogs and other models: While less common, other animal models have been employed. Dogs have been used in studies to characterize the sedative and anesthetic properties of this compound. researchgate.netnih.gov The fruit fly, Drosophila melanogaster, has been used in genetic toxicology assays, such as the sex-linked recessive lethal test, to evaluate the mutagenic potential of the compound. nih.gov

Table 2: Selected Findings from In Vivo Animal Studies on this compound

Animal Model Study Type Key Findings Citation(s)
B6C3F1 Mice Carcinogenicity Increased incidence of hepatocellular carcinomas in males with chronic exposure. nih.govnih.gov
B6C3F1 Mice Pharmacokinetics Rapid metabolism; plasma half-life of ~3-5 minutes. TCA is the major metabolite. nih.govepa.govepa.gov
F344/N Rats Carcinogenicity Long-term bioassays conducted to assess carcinogenic potential. epa.gov
Sprague-Dawley Rats Developmental Toxicity In vitro rat whole embryo culture showed embryo lethality at high concentrations. epa.govepa.gov
CD-1 Mice Acute Toxicity LD50 values calculated as 1265 mg/kg for females and 1442 mg/kg for males. epa.gov
Drosophila Genotoxicity Used in sex-linked recessive lethal tests to assess mutagenicity. nih.gov

| Dogs | Anesthesia | Used to study sedative to deep anesthetic effects when administered intravenously. | researchgate.netnih.gov |

Compound Reference Table

Compound Name Abbreviation
This compound CH
Trichloroethanol TCE
Trichloroethanol glucuronide TCE-Glu
Trichloroacetic acid TCA
Monochloroacetate MCA
Dichloroacetate DCA
Chloroform
Sodium formate
Quinaldine ethyl iodide
Pyridine
Diethyl ether
Methyl t-butyl ether MTBE
Boron trifluoride-methanol
Diazomethane

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in the body. These models are crucial for estimating internal exposure and understanding the dose-dependent kinetics of the compound.

Physiologically based pharmacokinetic (PBPK) models have been developed to describe the disposition of this compound and its primary metabolites. nih.gov These models integrate physiological parameters (like blood flow and tissue volumes) with compound-specific data (such as partition coefficients and metabolic rates) to simulate the concentration of the substances in various tissues over time.

A key aspect of this compound's pharmacokinetics is its rapid metabolism. researchgate.net Upon administration, it is quickly converted to its major active metabolite, trichloroethanol (TCE), primarily by alcohol dehydrogenase. researchgate.net TCE is then further metabolized to trichloroethanol glucuronide (TCOG) or oxidized to trichloroacetic acid (TCA). nih.gov TCA can also be formed from this compound and may be further metabolized to dichloroacetate (DCA). nih.gov The hypnotic effects of this compound are largely attributed to TCE. researchgate.net

PBPK models for this compound are often designed as interlinked systems, with sub-models for the parent compound and each major metabolite. nih.gov These models have been developed and validated in various species, including mice, rats, and dogs, and can be extrapolated to humans to estimate therapeutic and toxicokinetic profiles. nih.gov

Research has shown that the pharmacokinetics of this compound are dose-dependent. nih.gov As the dose increases, the systemic clearance of this compound decreases, indicating saturation of metabolic pathways. nih.gov The half-life of this compound in the blood is very short, ranging from approximately 5 to 24 minutes in mice. nih.gov In contrast, its metabolites, particularly TCA, have much longer half-lives. frontiersin.org In humans, the terminal half-life of TCE has been reported to be between 9.3 and 10.2 hours, while for TCA, it can range from 89 to 94 hours. frontiersin.org

The development of these models involves mathematical descriptions using differential equations to represent the dynamic processes occurring in different body compartments. tsnmjournals.org For instance, a model might include compartments for the gastrointestinal tract, plasma, and various tissues, with equations governing the rate of transfer and transformation between them. tsnmjournals.org These simulations are valuable for predicting tissue-specific concentrations and understanding the complex interplay between this compound and its various metabolites. nih.gov

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites | Parameter | Value | Species | Notes | | :--- | :--- | :--- | :--- | | This compound | | Terminal Half-Life | 5-24 minutes | Mouse | Intravenous administration. nih.gov | | Systemic Clearance | 7.6 - 36.0 L/kg-hr | Mouse | Decreases with increasing dose. nih.gov | | Trichloroethanol (TCE) | | Terminal Half-Life | 0.2 - 0.7 hours | Mouse | nih.gov | | Terminal Half-Life | 9.3 - 10.2 hours | Human | frontiersin.org | | Time to Peak Plasma Concentration | < 1 hour | Human | After oral administration of this compound. ajronline.org | | Trichloroethanol Glucuronide (TCOG) | | Terminal Half-Life | 0.2 - 0.7 hours | Mouse | nih.gov | | Trichloroacetic Acid (TCA) | | Terminal Half-Life | 89 - 94 hours | Human | frontiersin.org |

Neuroimaging Techniques in Neurobiological Studies

Neuroimaging techniques are instrumental in investigating the neurobiological effects of this compound by visualizing changes in brain structure, function, and molecular activity. While often used as a sedative to facilitate neuroimaging procedures in pediatric patients, some studies have specifically employed these techniques to understand how this compound itself impacts the brain. nih.govajronline.orgnih.gov

One method used to map neural activity is c-fos immunostaining , which detects the protein product of the immediate early gene c-fos, a marker of recent neuronal activation. A study in rats investigating the effect of this compound on methamphetamine-associated cue-induced relapse used this technique to assess whole-brain activation. nih.gov The findings revealed that this compound treatment suppressed neuronal activity in several brain regions, including the rhomboid thalamic nucleus, the dorsal endopiriform nucleus, and the claustrum. nih.gov Conversely, it enhanced activity in the zona incerta. nih.gov These results suggest that this compound can remodel neural network activity. nih.gov

Functional Magnetic Resonance Imaging (fMRI) , which measures brain activity by detecting changes in blood oxygenation levels (BOLD signal), has also provided insights into the effects of this compound. criver.com In one case study, an 18-month-old boy sedated with this compound underwent an fMRI scan while being presented with his mother's voice. The results showed bilateral activation in the parasagittal aspects of the frontal lobes, with greater activation on the right side. nicklauschildrens.org Activation was also observed in the primary auditory area on the left and scattered activation in the right parietal lobe, as well as bilateral activation of the cuneus and precuneus. nicklauschildrens.org

Other neuroimaging modalities are primarily used in conjunction with this compound for its sedative properties to ensure motionless and high-quality images, particularly in children. These include:

Positron Emission Tomography (PET) , often combined with Computed Tomography (PET/CT), which is used to assess metabolic processes in the body. For instance, 18F-FDG PET/CT is used in the diagnosis and staging of childhood malignancies, where this compound is administered for sedation. tsnmjournals.org

Magnetic Resonance Imaging (MRI) is frequently performed with this compound sedation in pediatric populations for various diagnostic purposes. researchgate.netajronline.org Studies have evaluated the safety and efficacy of this practice. ajronline.orgnih.govajronline.org

Electroencephalography (EEG) , which measures electrical activity in the brain, can be affected by this compound. Sedation with this compound can introduce confounding variables by altering EEG patterns, potentially inducing low-frequency, high-amplitude activity. mdpi.comnih.gov

While the primary use of this compound in clinical neuroimaging is for sedation, the research that does exist highlights its direct impact on brain function, demonstrating the potential of these advanced techniques to elucidate its neurobiological mechanisms.

Table 2: Neuroimaging Techniques and Findings in this compound Studies

Technique Subject Key Findings
c-fos Immunostaining Rats Suppressed neuronal activity in the rhomboid thalamic nucleus, dorsal endopiriform nucleus, and claustrum; enhanced activity in the zona incerta during cue-induced methamphetamine relapse. nih.gov
Functional MRI (fMRI) 18-month-old human male Bilateral activation in the parasagittal frontal lobes, left primary auditory area, right parietal lobe, and bilateral cuneus and precuneus in response to auditory stimuli (mother's voice). nicklauschildrens.org

| Electroencephalography (EEG) | Humans | Can alter EEG patterns, potentially inducing low-frequency, high-amplitude activity. mdpi.com |

Specific Research Areas and Emerging Topics

Chloral (B1216628) Hydrate (B1144303) in Addiction Research and Relapse Prevention

Emerging research has explored the potential of chloral hydrate in the context of substance addiction and relapse. Studies have investigated its effects on drug-seeking behaviors and the neural circuits associated with addiction.

A notable study investigated the impact of this compound on methamphetamine addiction in rats. The research revealed that this compound administration suppressed the desire for methamphetamine. nih.gov In experiments using conditioned place preference and intravenous self-administration models, continuous administration of this compound inhibited methamphetamine-seeking behavior in rats. nih.govresearchgate.net Furthermore, the treatment was found to robustly suppress cue-induced methamphetamine relapse. nih.govresearchgate.net Whole-brain c-fos immunostaining indicated that this compound treatment modulated neuronal activity in specific brain regions, suppressing it in the rhomboid thalamic nucleus, dorsal endopiriform nucleus, and claustrum, while enhancing activity in the zona incerta during cue-induced relapse. nih.govresearchgate.net These findings suggest that this compound may remodel neural network activity and holds potential as a therapeutic agent for treating methamphetamine addiction. nih.govresearchgate.net Another study also concluded that this compound dose-dependently ameliorated Meth-induced conditioned place preference and self-administration behavior in rats. nih.gov

Table 1: Effects of this compound on Methamphetamine-Seeking Behavior

Experimental Model Finding Reference
Conditioned Place Preference Inhibited methamphetamine-seeking behavior. nih.govresearchgate.netnih.gov
Intravenous Self-Administration Inhibited methamphetamine-seeking behavior. nih.govresearchgate.netnih.gov
Cue-Induced Relapse Robustly suppressed relapse. nih.govresearchgate.netresearchgate.net

Neurotoxicity Studies and Protective Effects

Research into the neurotoxic potential of this compound has been a subject of investigation, alongside studies exploring its potential protective effects in specific contexts.

One area of research has focused on the interaction between this compound and other neurotoxic substances. For instance, a study reported that maintaining rats under this compound anesthesia for the initial three hours following the administration of 3,4-methylenedioxymethamphetamine (MDMA) prevented the decrease in forebrain concentrations of 5-hydroxytryptamine (5-HT) that is typically observed a week later. nih.gov Interestingly, the acute effect of MDMA on forebrain 5-HT levels at the 3-hour mark was not altered by the anesthetic. nih.gov The study suggested that this protective effect was not due to anesthetic-induced hypothermia but might be linked to the role of dopamine (B1211576) in MDMA's neurotoxic effects. nih.gov

Immunological Effects of this compound

The influence of this compound on the immune system has been a focus of toxicological research, with studies revealing sex-specific effects.

In a study involving CD-1 mice, the functional status of the immune system was evaluated after 14 and 90 days of exposure to this compound. nih.gov Male mice showed no alterations in either humoral or cell-mediated immunity after both exposure durations. nih.gov However, a significant depression in humoral immune function was observed in female mice exposed to this compound in their drinking water for 90 days. nih.gov This was demonstrated by a reduced ability of their spleen cells to produce antibodies against sheep erythrocytes. nih.gov These female mice did not exhibit any changes in their cell-mediated immune status. nih.gov

Further research using a murine macrophage cell line (RAW264.7) indicated that this compound treatment reduced the inflammatory response induced by peptidoglycan (PGN). nih.gov Specifically, it decreased the production of proinflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect was associated with a significant reduction in the upregulation of Toll-like receptor 2 (TLR2) expression, which is involved in the inflammatory signaling cascade. nih.gov

Table 2: Immunological Effects of this compound in Mice

Sex Exposure Duration Humoral Immunity Cell-Mediated Immunity Reference
Male 14 or 90 days No alteration No alteration nih.gov
Female 90 days Significant depression No changes nih.gov

Developmental and Reproductive Toxicity Research

The potential for this compound to cause developmental and reproductive toxicity has been examined in animal studies.

A toxicological review by the U.S. EPA indicated that developmental toxicity, including developmental neurotoxicity, and immunotoxicity are not considered critical effects of this compound. epa.gov One study established a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 151 mg/kg-day in rats, where no evidence of maternal toxicity, changes in implantation or resorption sites, or fetal abnormalities were observed. epa.gov Although a comprehensive two-generation reproduction study was not available, existing evidence from several studies suggests that reproductive toxicity is not likely to be a critical effect. epa.gov However, some research has raised concerns about its use for chronic sedation in infants due to limited data on its long-term effects. researchgate.net One case report described toxicity in a term infant, leading to cardiac, renal, neurologic, bladder, and gastrointestinal dysfunction. elsevierpure.com

Environmental Occurrence and Control in Water Systems

This compound is not a naturally occurring compound but can be found in the environment, primarily as a byproduct of water disinfection processes.

It is formed when water containing natural organic matter, such as humic and fulvic acids, is treated with chlorine. epa.govwho.intinchem.org Consequently, the primary route of exposure for the general public is through the consumption of chlorinated drinking water. epa.govinchem.org Concentrations of this compound in public water supplies can vary. In the United States, a typical concentration is reported to be around 5 µg/L. epa.govinchem.org Surveys in Canada have shown mean levels ranging from 1.2 to 8.4 µg/L, with a maximum recorded level of 22.5 µg/L. who.int The U.S. Information Collection Rule reported a median concentration of 1.7 µg/L and a maximum of 46 µg/L in finished water. who.int Besides drinking water, this compound can also be released into the environment from wastewater treatment facilities and during the manufacturing of certain chemicals. epa.govwho.int

Table 3: Reported Concentrations of this compound in Drinking Water

Location/Survey Average/Median Concentration (µg/L) Maximum Concentration (µg/L) Reference
USA (Typical) 5 - epa.govinchem.org
Canada (1995/1997) 1.2 - 8.4 22.5 who.int
USA (ICR) 1.7 46 who.int
Australia - 19 inchem.org

Contemporary Applications in Research Settings

Despite a decline in its clinical use, this compound continues to be utilized in specific research settings, particularly for the sedation of pediatric subjects during diagnostic procedures.

This compound has been historically used for sedating children to ensure the successful completion of non-invasive neurodiagnostic procedures like brain imaging and electroencephalography (EEG), which require the patient to remain still. cochrane.org

Systematic reviews of clinical trials have compared the efficacy of this compound to other sedating agents. One Cochrane review found that oral this compound had a lower sedation failure rate compared to oral promethazine. nih.govnih.gov However, it had a higher sedation failure rate when compared to intravenous pentobarbital (B6593769) and music therapy. cochrane.orgnih.govnih.gov Sedation failure rates were found to be similar between oral this compound and other agents like oral dexmedetomidine, oral hydroxyzine (B1673990) hydrochloride, and oral midazolam. cochrane.orgnih.govnih.gov

Table 4: Comparison of Sedation Efficacy of Oral this compound in Pediatric Diagnostic Procedures

Comparator Sedation Failure Rate Time to Sedation Reference
Oral Promethazine Lower Shorter cochrane.orgnih.govnih.gov
Intravenous Pentobarbital Higher Longer cochrane.orgnih.govcochranelibrary.comresearchgate.net
Music Therapy Higher - cochrane.orgnih.govnih.gov
Oral Dexmedetomidine Similar Shorter cochrane.orgnih.govnih.gov
Oral Hydroxyzine Hydrochloride Similar Shorter cochrane.orgnih.govnih.gov
Oral Midazolam Similar - cochrane.orgnih.govnih.gov
Intranasal Midazolam - Longer cochrane.orgcochranelibrary.comresearchgate.net
Intranasal Dexmedetomidine - Longer cochrane.orgcochranelibrary.comresearchgate.net
Oral Clonidine Similar Shorter cochrane.orgcochranelibrary.com
Rectal Sodium Thiopental Higher - cochrane.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when evaluating chloral hydrate’s efficacy as a sedative in pediatric neurodiagnostic procedures?

  • Answer : Studies should compare this compound with alternative sedatives (e.g., promethazine, pentobarbital) using randomized controlled trials (RCTs) with sedation failure rate as the primary endpoint. Dosing protocols (single vs. repeated doses) must be standardized, and adverse effects (e.g., respiratory depression, ileus) rigorously monitored. Blinding of outcome assessors is essential to reduce bias, though blinding participants/personnel is often impractical . Power calculations should address underpowered comparisons observed in prior meta-analyses .

Q. How can researchers mitigate matrix interference when quantifying this compound in environmental or biological samples?

  • Answer : Use liquid-liquid extraction followed by gas chromatography with electron-capture detection (GC-ECD). Avoid ammonium chloride (NH₄Cl) preservation in field samples due to matrix-induced recovery issues. Include this compound in calibration standards with buffered reagent water to ensure accuracy .

Q. What methodological approaches are recommended for assessing this compound’s genotoxic potential?

  • Answer : Combine bacterial reverse mutation assays (Ames test) with mammalian cell tests (e.g., mouse lymphoma TK assay) to detect point mutations. Evaluate clastogenicity via micronucleus tests in vivo, noting that this compound’s aneuploidogenic effects (via spindle apparatus disruption) require high concentrations unlikely under physiological conditions .

Advanced Research Questions

Q. How can contradictory findings on this compound’s suitability as an anesthetic in animal models be resolved?

  • Answer : Contradictions arise from differences in administration routes (intraperitoneal vs. intravenous) and endpoints (analgesia vs. hypnosis). For surgical anesthesia in rodents, intravenous delivery minimizes irritation and ileus risks. Use behavioral pain scales and physiological markers (e.g., respiratory rate) to objectively assess analgesia. Compare with alternatives like isoflurane while controlling for confounding factors (e.g., hypoxia-induced protein expression changes) .

Q. What mechanisms underlie this compound’s hepatocarcinogenicity in mice, and how can these inform human risk assessment?

  • Answer : Proposed mechanisms include transient hepatocyte proliferation, peroxisome proliferator-activated receptor (PPARα) activation (inconclusive in humans), and gap-junction disruption. Prioritize physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data, accounting for metabolic differences (e.g., human vs. murine ADH/ALDH polymorphisms). Epidemiological studies should target populations with chronic exposure (e.g., via disinfected water) .

Q. How does this compound modulate inflammatory responses in macrophages, and what experimental models are optimal for studying this?

  • Answer : this compound reduces NF-κB activity and toll-like receptor 2 (TLR2) expression in peptidoglycan-stimulated macrophages. Use RAW264.7 cells transfected with NF-κB luciferase reporters for mechanistic studies. Validate findings in primary murine peritoneal macrophages and correlate with cytokine (TNF-α, IL-6) secretion via ELISA. Dose-response experiments should clarify thresholds for anti-inflammatory effects .

Q. What strategies address interindividual variability in this compound toxicity due to metabolic polymorphisms?

  • Answer : Incorporate genotyping for ADH/ALDH variants in clinical and preclinical studies. Co-administer ethanol to assess competitive inhibition effects on trichloroethanol formation. Use human hepatocyte cultures to model metabolic disparities and identify susceptibility subgroups .

Data Interpretation & Contradiction Management

Q. How should researchers reconcile discrepancies between in vitro genotoxicity data and in vivo carcinogenicity findings?

  • Answer : In vitro positive results (e.g., Ames test) may not translate to in vivo carcinogenicity due to metabolic detoxification or threshold-dependent aneuploidy. Apply weight-of-evidence frameworks, prioritizing in vivo micronucleus and carcinogenicity assays. Contextualize findings with exposure relevance (e.g., environmental vs. therapeutic doses) .

Q. What statistical methods are robust for analyzing sedation failure rates in heterogeneous pediatric populations?

  • Answer : Use mixed-effects models to account for age, weight, and neurodevelopmental status covariates. Meta-regression in systematic reviews can explore heterogeneity sources (e.g., sedation protocols, outcome definitions). Report risk ratios (RR) with 95% confidence intervals, noting evidence quality (e.g., GRADE criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.